molecular formula C18H19NO3 B11067088 4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one

4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one

Cat. No.: B11067088
M. Wt: 297.3 g/mol
InChI Key: UOHFGFMFGNCGBP-UHFFFAOYSA-N
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Description

4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one is a heterocyclic compound that features a five-membered oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which yields oxazolidinones with high efficiency . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of both hydroxyl and aromatic groups, which may confer distinct chemical and biological properties compared to other oxazolidinones.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H19NO3/c1-2-13-19-17(20)22-16(14-9-5-3-6-10-14)18(19,21)15-11-7-4-8-12-15/h3-12,16,21H,2,13H2,1H3

InChI Key

UOHFGFMFGNCGBP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)OC(C1(C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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